

physical and chemical characteristics of trichloroacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloroacetate*

Cat. No.: *B1195264*

[Get Quote](#)

Trichloroacetic Acid: A Comprehensive Technical Guide

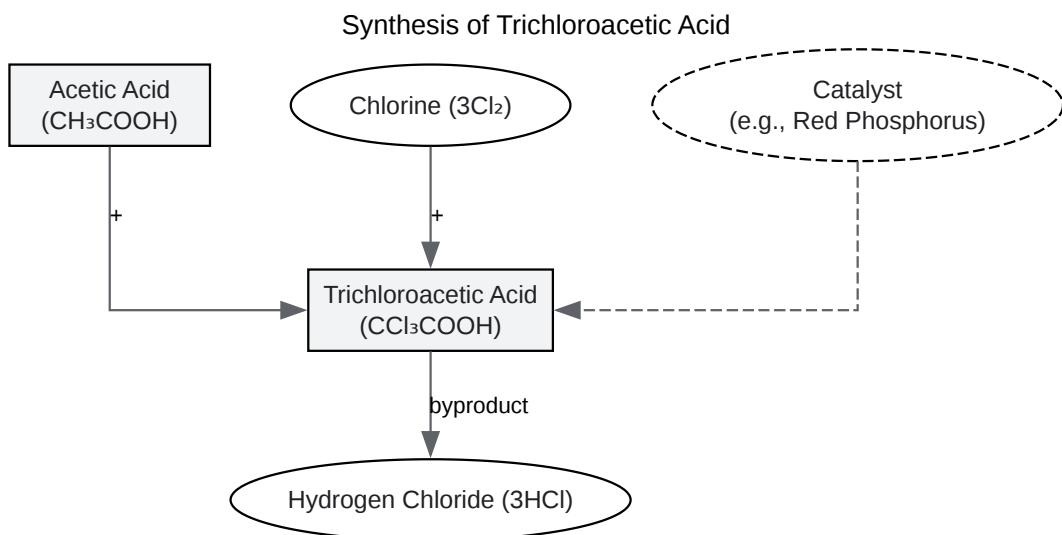
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical characteristics of trichloroacetic acid (TCA), a compound widely utilized in research and clinical settings. Its applications range from the precipitation of macromolecules in biochemical analyses to its use as a therapeutic agent in dermatology. This document outlines its core properties, experimental protocols for its use, and visual representations of key processes involving TCA.

Core Physical and Chemical Characteristics

Trichloroacetic acid (TCAA), also known as trichloroethanoic acid, is a halogenated derivative of acetic acid.^[1] It presents as a colorless to white, hygroscopic crystalline solid with a sharp, pungent odor.^{[2][3]} Upon exposure to air, it can absorb moisture and form a syrup.^[2]

Quantitative Physical and Chemical Data


The fundamental properties of trichloroacetic acid are summarized in the table below for quick reference.

Property	Value	References
Molecular Formula	$C_2HCl_3O_2$	[4]
Molecular Weight	163.38 g/mol	[2][5]
Melting Point	57-58 °C (135-136 °F; 330-331 K)	[6][7]
Boiling Point	196-197 °C (385-387 °F; 469-470 K)	[6][7]
Density	1.63 g/cm³	[5][8]
pKa	~0.7	[5][8]
Solubility in Water	1000 g/100 mL	[3]
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, and acetone.	[3][9]

Chemical Synthesis and Reactivity

Synthesis of Trichloroacetic Acid

Trichloroacetic acid was first synthesized by Jean-Baptiste Dumas in 1830.[4] The primary industrial method for its production is through the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.[4][10] This reaction is an example of Hell–Volhard–Zelinsky halogenation.[4] An alternative synthesis route involves the oxidation of trichloroacetaldehyde.[4]

[Click to download full resolution via product page](#)

Caption: Synthesis of Trichloroacetic Acid via Chlorination.

Chemical Reactivity and Decomposition

Trichloroacetic acid is a strong acid due to the electron-withdrawing effect of the three chlorine atoms.^[8] It readily reacts with bases to form **trichloroacetate** salts.^[9]

Upon heating, especially in the presence of water, TCA decomposes to form chloroform (CHCl_3) and carbon dioxide (CO_2).^{[8][11]} In aqueous solutions, this decomposition is accelerated by the presence of bases.^[8] At concentrations of 30% or lower, aqueous solutions of TCA are unstable over long periods and can decompose into chloroform, hydrogen chloride, carbon dioxide, and carbon monoxide.^[6]

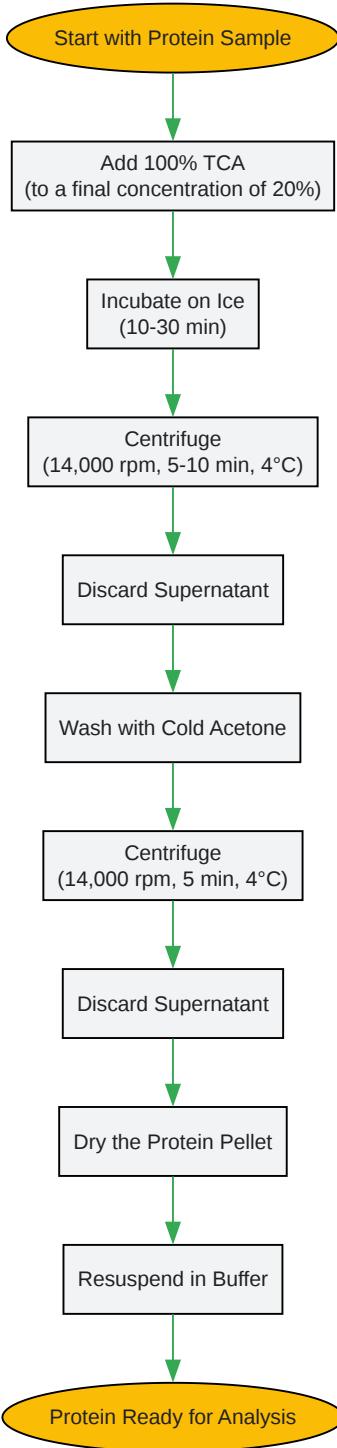
Experimental Protocols

Protein Precipitation using Trichloroacetic Acid

TCA is a widely used reagent for the precipitation of proteins from solution, which allows for their concentration and the removal of interfering substances.

Objective: To precipitate total protein from a biological sample for subsequent analysis (e.g., SDS-PAGE).

Materials:


- 100% (w/v) Trichloroacetic Acid (TCA) stock solution
- Ice-cold acetone
- Protein sample
- Microcentrifuge tubes
- Microcentrifuge
- Heating block or vacuum concentrator

Procedure:

- Sample Preparation: Place the protein sample in a microcentrifuge tube on ice.
- TCA Addition: Add 1 volume of ice-cold 100% (w/v) TCA to 4 volumes of the protein sample.
For example, add 250 μ L of 100% TCA to 1 mL of protein sample.
- Incubation: Vortex the mixture gently and incubate on ice for 10-30 minutes to allow the protein to precipitate.[\[12\]](#)
- Centrifugation: Centrifuge the sample at 14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated protein.[\[12\]](#)
- Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.
- Acetone Wash: Add 200-500 μ L of ice-cold acetone to the pellet to wash away any remaining TCA.[\[12\]](#)

- Second Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Repeat Wash: Repeat the acetone wash step one more time for a total of two washes.
- Drying: After removing the final acetone wash, air-dry the pellet or use a heating block at 95°C for 5-10 minutes to evaporate the residual acetone.[[12](#)]
- Resuspension: Resuspend the dried protein pellet in an appropriate buffer for downstream applications, such as SDS-PAGE sample buffer.

Workflow for Protein Precipitation with TCA

[Click to download full resolution via product page](#)

Caption: A typical workflow for precipitating proteins using TCA.

Determination of pKa by Titration

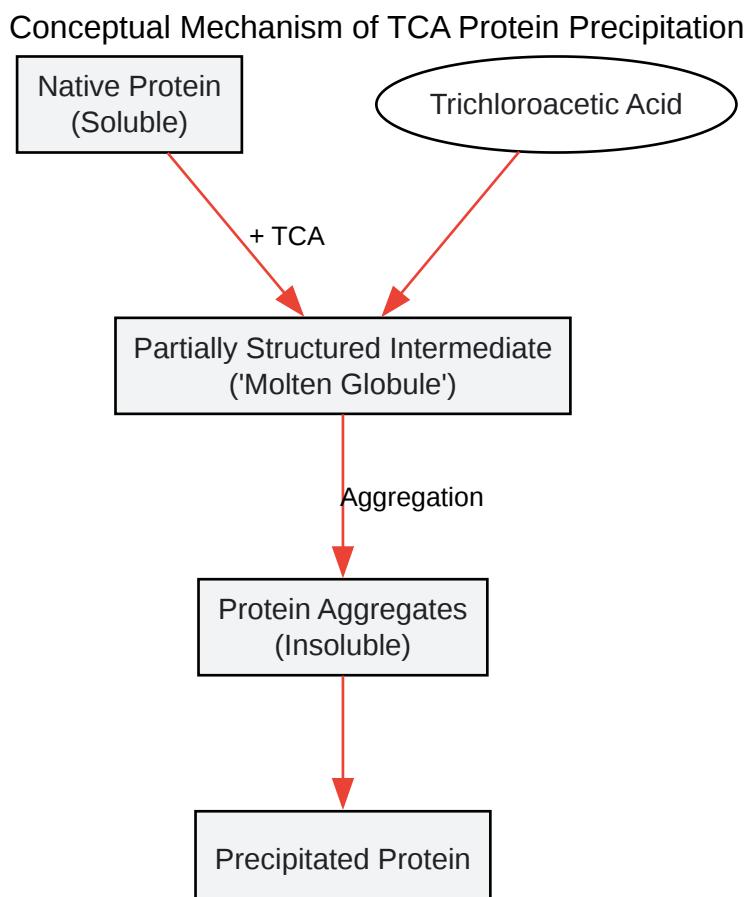
The acid dissociation constant (pKa) of a weak acid like TCA can be determined experimentally through titration with a strong base.

Objective: To determine the pKa of trichloroacetic acid.

Materials:

- Trichloroacetic acid solution of known concentration
- Standardized strong base solution (e.g., 0.1 M NaOH)
- pH meter
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:


- **Setup:** Calibrate the pH meter using standard buffers. Place a known volume of the TCA solution in a beaker with a magnetic stir bar.
- **Titration:** Begin stirring the TCA solution and record the initial pH. Add the strong base from the burette in small, known increments.
- **Data Collection:** After each addition of the base, allow the pH to stabilize and record the pH and the total volume of base added.
- **Equivalence Point:** Continue the titration past the equivalence point, where a sharp increase in pH is observed.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of base added (x-axis) to generate a titration curve.

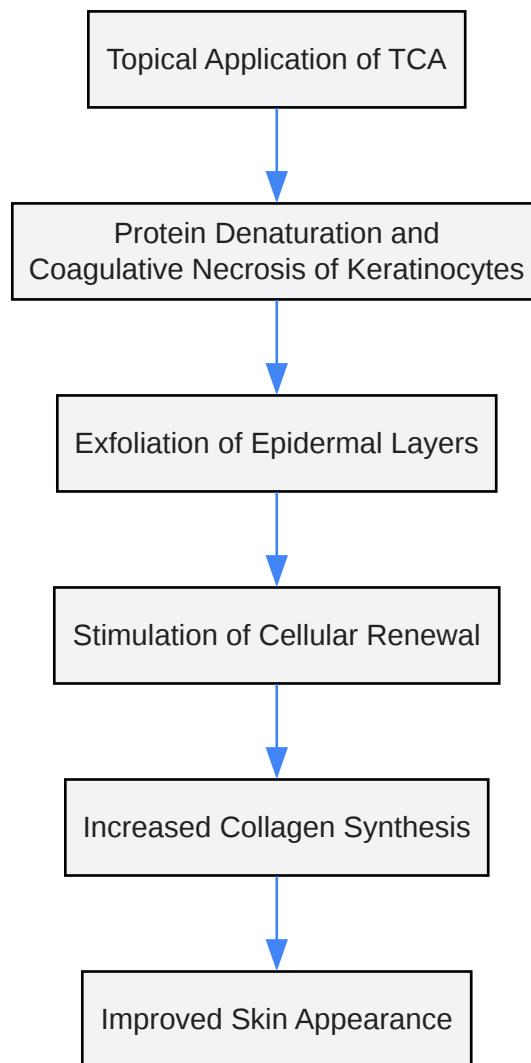
- pKa Determination: Determine the volume of base required to reach the equivalence point. The half-equivalence point is half of this volume. The pH at the half-equivalence point is equal to the pKa of the acid.[13][14]

Mechanisms of Action in Biological Systems

Mechanism of Protein Precipitation

The exact mechanism of protein precipitation by TCA is complex and not fully understood.[15] It is believed to involve more than just a simple pH effect.[2] The current understanding suggests that TCA induces a "molten globule-like" intermediate state in proteins, which is less stable than the native structure. This partially folded state is prone to aggregation and subsequent precipitation.[2][15] The negatively charged **trichloroacetate** ion is thought to disrupt electrostatic interactions within the protein, contributing to this unfolding.[2]

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of protein precipitation by TCA.

Cellular Signaling and Dermatological Applications

In addition to its use in biochemical preparations, TCA has significant biological effects. Studies have shown that TCA can disrupt calcium signaling pathways in cells.[\[16\]](#) Furthermore, at higher concentrations, TCA can induce apoptosis (programmed cell death), in part through the upregulation of the p53 signaling pathway.[\[17\]](#)

These cellular effects are harnessed in dermatology, where TCA is used for chemical peels.[\[18\]](#) In this application, TCA acts as a keratocoagulant, causing protein denaturation and coagulative necrosis of keratinocytes in the epidermis.[\[18\]](#)[\[19\]](#) This controlled chemical injury leads to the exfoliation of the outer layers of the skin, stimulating cellular renewal and the production of new collagen, which can improve the appearance of photoaged skin.[\[18\]](#)

Simplified Mechanism of a TCA Chemical Peel

[Click to download full resolution via product page](#)

Caption: The process of skin rejuvenation via a TCA chemical peel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Trichloroacetic Acid | CCl₃COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trichloroacetic acid - Wikipedia [en.wikipedia.org]
- 5. chemiis.com [chemiis.com]
- 6. Trichloroacetic acid CAS#: 76-03-9 [m.chemicalbook.com]
- 7. Trichloroacetic Acid: Structure, Properties & Uses Explained [vedantu.com]
- 8. chemcess.com [chemcess.com]
- 9. Trichloroacetic acid - Sciencemadness Wiki [sciemadness.org]
- 10. Trichloroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. its.caltech.edu [its.caltech.edu]
- 13. scribd.com [scribd.com]
- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 15. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichloroethylene and trichloroacetic acid regulate calcium signaling pathways in murine embryonal carcinoma cells p19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. besjournal.com [besjournal.com]
- 18. Trichloroacetic Acid Peeling for Treating Photoaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Peeling: A Useful Tool in the Office | Actas Dermo-Sifiliográficas [actasdermo.org]
- To cite this document: BenchChem. [physical and chemical characteristics of trichloroacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195264#physical-and-chemical-characteristics-of-trichloroacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com